Cas no 2247106-79-0 (4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride)
![4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride structure](https://www.kuujia.com/scimg/cas/2247106-79-0x500.png)
4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-((DIMETHYLAMINO)METHYL)PYRROLIDIN-2-ONE HCL
- 4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride
- 2247106-79-0
- 4-[(dimethylamino)methyl]pyrrolidin-2-one hydrochloride
- Z3378088376
- EN300-6491780
- AT19153
-
- Inchi: 1S/C7H14N2O.ClH/c1-9(2)5-6-3-7(10)8-4-6;/h6H,3-5H2,1-2H3,(H,8,10);1H
- InChI Key: MLUIGTSTVKNQBH-UHFFFAOYSA-N
- SMILES: Cl.O=C1CC(CN(C)C)CN1
Computed Properties
- Exact Mass: 178.0872908g/mol
- Monoisotopic Mass: 178.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6491780-5.0g |
4-[(dimethylamino)methyl]pyrrolidin-2-one hydrochloride |
2247106-79-0 | 95.0% | 5.0g |
$4557.0 | 2025-03-15 | |
Enamine | EN300-6491780-2.5g |
4-[(dimethylamino)methyl]pyrrolidin-2-one hydrochloride |
2247106-79-0 | 95.0% | 2.5g |
$3080.0 | 2025-03-15 | |
Aaron | AR028QOV-250mg |
4-[(dimethylamino)methyl]pyrrolidin-2-onehydrochloride |
2247106-79-0 | 95% | 250mg |
$1097.00 | 2023-12-15 | |
Aaron | AR028QOV-10g |
4-[(dimethylamino)methyl]pyrrolidin-2-onehydrochloride |
2247106-79-0 | 95% | 10g |
$9318.00 | 2023-12-15 | |
Enamine | EN300-6491780-0.1g |
4-[(dimethylamino)methyl]pyrrolidin-2-one hydrochloride |
2247106-79-0 | 95.0% | 0.1g |
$546.0 | 2025-03-15 | |
Enamine | EN300-6491780-0.25g |
4-[(dimethylamino)methyl]pyrrolidin-2-one hydrochloride |
2247106-79-0 | 95.0% | 0.25g |
$779.0 | 2025-03-15 | |
Enamine | EN300-6491780-10.0g |
4-[(dimethylamino)methyl]pyrrolidin-2-one hydrochloride |
2247106-79-0 | 95.0% | 10.0g |
$6758.0 | 2025-03-15 | |
Aaron | AR028QOV-2.5g |
4-[(dimethylamino)methyl]pyrrolidin-2-onehydrochloride |
2247106-79-0 | 95% | 2.5g |
$4260.00 | 2023-12-15 | |
1PlusChem | 1P028QGJ-10g |
4-[(dimethylamino)methyl]pyrrolidin-2-onehydrochloride |
2247106-79-0 | 95% | 10g |
$8415.00 | 2023-12-18 | |
1PlusChem | 1P028QGJ-250mg |
4-[(dimethylamino)methyl]pyrrolidin-2-onehydrochloride |
2247106-79-0 | 95% | 250mg |
$1025.00 | 2024-05-25 |
4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride Related Literature
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride
4-[(Dimethylamino)methyl]pyrrolidin-2-one; Hydrochloride (CAS No. 2247106-79-0)
The compound 4-[(Dimethylamino)methyl]pyrrolidin-2-one; Hydrochloride (CAS No. 2247106-79-0) is a highly specialized chemical entity with significant applications in various fields, particularly in pharmaceuticals and organic synthesis. This compound, often referred to as 4-(dimethylaminomethyl)pyrrolidin-2-one hydrochloride, is a derivative of pyrrolidinone, a five-membered lactam ring, which serves as a versatile scaffold in medicinal chemistry.
Recent advancements in the study of 4-(dimethylaminomethyl)pyrrolidinone hydrochloride have highlighted its potential as a building block for constructing bioactive molecules. Its structure, featuring a dimethylamino group attached to the pyrrolidinone ring via a methylene bridge, imparts unique electronic and steric properties that make it suitable for various chemical transformations. The hydrochloride salt form ensures stability and solubility, which are critical for its use in biological assays and drug development.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of pyrrolidinone derivatives. The introduction of the dimethylamino group is achieved through nucleophilic substitution or alkylation reactions, followed by acidification to obtain the hydrochloride salt. Recent studies have explored more efficient synthetic routes, including microwave-assisted synthesis and catalytic methods, to enhance yield and purity while reducing reaction time.
In terms of pharmacological applications, 4-(dimethylaminomethyl)pyrrolidinone hydrochloride has shown promise as a precursor for bioactive compounds with potential anti-inflammatory, analgesic, and neuroprotective properties. Researchers have utilized this compound to develop ligands for G protein-coupled receptors (GPCRs), which are key targets in drug discovery. Its ability to modulate receptor activity makes it a valuable tool in exploring new therapeutic avenues for conditions such as chronic pain and neurodegenerative diseases.
The structural versatility of this compound also extends to its use in peptide synthesis and as a chiral auxiliary in asymmetric catalysis. Its ability to form stable amides and ureas has made it an attractive candidate for constructing complex molecules with high enantioselectivity. Recent advancements in stereochemical control during synthesis have further expanded its utility in creating enantiomerically pure compounds, which are essential for modern drug development.
In addition to its pharmacological applications, 4-(dimethylaminomethyl)pyrrolidinone hydrochloride has found applications in materials science, particularly in the development of polymeric materials with tailored properties. Its ability to form cross-linked networks through amide bond formation has led to its use in creating biocompatible polymers for tissue engineering and drug delivery systems.
The growing interest in green chemistry has also influenced the study of this compound. Researchers are exploring environmentally friendly methods for its synthesis and application, including the use of biocatalysts and solvent-free conditions. These efforts aim to reduce the environmental footprint of chemical processes while maintaining high yields and product quality.
In conclusion, 4-(dimethylaminomethyl)pyrrolidinone hydrochloride (CAS No. 2247106-79-0) is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological applications, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new possibilities, this compound is expected to play an increasingly important role in both academic and industrial settings.
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